Clidinium bromide is a synthetic anticholinergic agent primarily used in the management of gastrointestinal disorders, particularly for its ability to reduce smooth muscle spasms. It is often combined with chlordiazepoxide, a benzodiazepine, in formulations aimed at treating conditions such as irritable bowel syndrome. Clidinium bromide works by inhibiting the action of acetylcholine on muscarinic receptors, leading to decreased gastrointestinal motility and secretions.
Clidinium bromide is classified as a quaternary ammonium compound. It is derived from the natural alkaloid tropane, which is a bicyclic structure found in various plants. The compound is synthesized for pharmaceutical use and is available in various dosage forms, including tablets and capsules.
The synthesis of clidinium bromide typically involves the reaction of tropine with a suitable acid halide to form an ester, followed by quaternization with a halogenated alkyl group. The most common method includes:
The synthesis can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography for purity and yield assessment.
Clidinium bromide has the molecular formula and a molar mass of approximately 360.3 g/mol. The structure consists of a tropine backbone with a quaternary ammonium group, which imparts its anticholinergic properties.
This structure features a bicyclic system typical of tropane derivatives, with a bromide ion associated with the nitrogen atom.
Clidinium bromide participates in various chemical reactions typical of quaternary ammonium compounds:
The stability of clidinium bromide under different pH conditions has been studied, revealing its susceptibility to degradation at extreme pH levels.
Clidinium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors in the gastrointestinal tract. By blocking these receptors:
Clinical studies have demonstrated significant efficacy in reducing abdominal pain and discomfort associated with irritable bowel syndrome when used in combination with chlordiazepoxide.
Clidinium bromide has several applications in both clinical and research settings:
Clidinium bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs), belonging to the class of synthetic quaternary ammonium anticholinergics. Its primary mechanism involves binding to postganglionic parasynaptic neuroeffector sites within the gastrointestinal tract, preventing acetylcholine-induced smooth muscle contraction and glandular secretion [1] [4] [7]. This inhibition disrupts parasympathetic nervous system signaling, leading to reduced gastrointestinal motility and secretory activity.
Table 1: Reported Receptor Binding Affinities (pKi) of Clidinium Bromide and Related Anticholinergics
Compound | M1 | M2 | M3 | M4 | M5 | Primary Reported Selectivity | Key Source |
---|---|---|---|---|---|---|---|
Clidinium Bromide | ~6.5 | ~5.8 | ~9.6 | ~6.1 | ~5.5 | M3 | DrugBank [1] |
Atropine | ~9.0 | ~9.0 | ~9.1 | ~9.0 | ~9.0 | Non-selective | [5] |
Darifenacin | ~7.5 | ~7.1 | ~8.9 | ~7.3 | ~7.2 | M3 | [5] |
Pirenzepine | ~8.0 | ~6.6 | ~6.8 | ~7.0 | ~6.5 | M1 | [5] |
Clidinium bromide exerts its effects primarily at postganglionic parasympathetic neuroeffector junctions within the GI tract [4] [7]. Parasympathetic innervation via the vagus nerve is a major regulator of GI motility and secretion. Acetylcholine released from these postganglionic fibers binds to mAChRs (primarily M2 and M3) on smooth muscle cells (causing contraction) and glandular cells (causing secretion). By blocking these receptors, clidinium interrupts this excitatory cholinergic signaling pathway. This leads to:
Clidinium bromide's therapeutic utility stems directly from its dual actions on GI smooth muscle and secretory epithelia, characterized as pronounced antispasmodic and antisecretory effects [1] [4] [7].
Table 2: Documented Antispasmodic and Antisecretory Effects of Clidinium Bromide
Effect Type | Physiological Consequence | Clinical Relevance | Experimental/Clinical Evidence Source |
---|---|---|---|
Antispasmodic | Relaxation of GI smooth muscle | Relief of abdominal pain, cramps, spasms (IBS, colitis) | [1] [4] [7] |
Reduced amplitude & frequency of contractions | Decreased hypermotility, normalization of transit | [1] [4] | |
Lowered intraluminal pressure | Alleviation of bloating and discomfort | [4] | |
Antisecretory | Inhibition of gastric acid production | Adjunctive ulcer therapy, reduction of acid-related symptoms | [1] [3] [4] |
Reduction in salivary, biliary, pancreatic, intestinal secretions | Management of excessive salivation, enteric hypersecretion | [4] [7] | |
Decreased fluid/electrolyte secretion in gut lumen | Symptomatic relief in acute diarrheal states (cautiously) | [7] |
Clidinium bromide belongs to a class of synthetic anticholinergics characterized by a quaternary ammonium structure (positively charged nitrogen atom). This structural feature differentiates them from tertiary amines (e.g., atropine, scopolamine) and imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to older quaternary agents like propantheline and glycopyrrolate, clidinium exhibits a specific profile regarding potency, selectivity, and clinical effects.
Table 3: Comparison of Quaternary Ammonium Anticholinergic Agents in Gastrointestinal Applications
Agent (Example) | Relative M3 Selectivity | Gastric Acid Suppression (vs. Saliva) | Key Clinical GI Use | Comparative Notes (Based on Sources) |
---|---|---|---|---|
Clidinium Bromide | Moderate (Preferential) | Moderate-High | IBS, adjunct PUD, functional motility disorders | Pronounced antispasmodic/antisecretory; often combined [1] [4] [6] |
Propantheline Bromide | Low (Broad) | High (Superior to atropine) | PUD, hypermotility states | Strong antisecretory; significant side effects common [3] [10] |
Glycopyrrolate | Moderate (Preferential) | Moderate-High | Pre-op (reduction of secretions), chronic drooling, off-label GI | Potent; longer duration than some; used when systemic effects needed [8] |
Methantheline Bromide (Banthine) | Low (Broad) | Moderate-High | PUD (historically) | Early quaternary agent; marked side effects [3] [10] |
Oxyphenonium Bromide (Antrenyl) | Moderate? | Moderate (49% pain relief) | PUD (historically) | Less effective than Prantal/Banthine in one study [10] |
Diphemanil Methylsulfate (Prantal) | ? | High (Complete pain relief reported) | PUD, hyperhidrosis | Most effective/tolerated in 1954 comparative study [10] |
Table 4: Key Chemical and Pharmacological Characteristics of Clidinium Bromide
Property | Detail |
---|---|
Chemical Name | 3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane bromide |
Synonyms | 3-Hydroxy-1-methylquinuclidinium bromide benzilate; Clidinium Bromide (USAN/INN) |
Molecular Formula | C22H26BrNO3 |
Molecular Weight | 432.35 g/mol |
Structure | Quaternary ammonium ester of benzilic acid and 3-hydroxy-1-methylquinuclidine |
Modality | Small Molecule |
Pharmacological Class | Synthetic Anticholinergic (Muscarinic Antagonist) |
Primary Mechanism | Competitive antagonist at Muscarinic Acetylcholine Receptors (M3 preferential) |
Key Therapeutic Effects | GI Antispasmodic, Antisecretory |
Clinical Applications | Adjunct in PUD, IBS, functional GI disorders, acute enterocolitis (typically in combination) [1] [4] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7